molecular formula C11H14N2O2 B13728599 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid

3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid

Cat. No.: B13728599
M. Wt: 206.24 g/mol
InChI Key: NRXMLXNYGPNRHN-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the naphthyridine familyThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .

Preparation Methods

Chemical Reactions Analysis

3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to have a high affinity for αvβ6 integrin, which plays a role in cell adhesion and signaling . The compound’s effects are mediated through its binding to this integrin, leading to various downstream effects that contribute to its biological activities.

Comparison with Similar Compounds

3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas 1,5-naphthyridine derivatives are explored for their anticancer properties . The unique structural features of this compound contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)propanoic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)2-1-10-5-8-3-4-12-6-9(8)7-13-10/h5,7,12H,1-4,6H2,(H,14,15)

InChI Key

NRXMLXNYGPNRHN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(C=C21)CCC(=O)O

Origin of Product

United States

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